molecular formula C7H5ClF3N B1349870 2-Chloro-6-(trifluoromethyl)aniline CAS No. 433-94-3

2-Chloro-6-(trifluoromethyl)aniline

Cat. No. B1349870
CAS RN: 433-94-3
M. Wt: 195.57 g/mol
InChI Key: OTRRSPQJZRCMDA-UHFFFAOYSA-N
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Scientific Research Applications

Application in Fire-Retardant Materials

These applications are based on the compound’s known properties and uses in various scientific fields. For detailed experimental procedures, results, and quantitative data, one would need to consult specific scientific papers or patents. The information provided here is a general overview and may not include the latest research developments post-2021. For the most current data, accessing recent publications or databases is recommended .

Application in Gas Sensing Technology

These applications are based on the compound’s known properties and potential uses in various scientific fields. For detailed experimental procedures, results, and quantitative data, one would need to consult specific scientific papers or patents. The information provided here is a general overview and may not include the latest research developments post-2021. For the most current data, accessing recent publications or databases is recommended .

Safety And Hazards

2-Chloro-6-(trifluoromethyl)aniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled1.


Future Directions

The future directions of 2-Chloro-6-(trifluoromethyl)aniline are not explicitly stated in the available resources. However, given the significant impact of fluorine-containing compounds on pharmaceutical growth3, it’s plausible that further research and development could be conducted in this area.


Relevant Papers
The relevant papers retrieved discuss the synthesis, properties, and uses of 2-Chloro-6-(trifluoromethyl)aniline
312. These papers provide valuable insights into the compound and its potential applications.


properties

IUPAC Name

2-chloro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRSPQJZRCMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195817
Record name 2-Chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)aniline

CAS RN

433-94-3
Record name 2-Chloro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

VPC assay of the organic product revealed the following composition (15% XE 60 column packing; 120° C-250° C; 4°/min.): o-aminobenzotrifluoride (13.1 wt. %; 25.94 grams; 0.161 mole; 83.9% conversion); 2-amino-5-chlorobenzotrifluoride, 53.5 wt. %; 105.9 grams or 64.5% corrected yield); and, 2-amino-3,5-dichlorobenzotrifluoride, 33.3 wt. %; 65.93 grams or 34.2% corrected yield). A trace of 2-amino-3-chlorobenzotrifluoride was produced.
Quantity
25.94 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The fat mass and obesity-associated protein (FTO) is an RNA N 6 -methyladenosine (m 6 A) demethylase highly expressed in diverse cancers including acute myeloid leukemia (AML). …
Number of citations: 1 pubs.acs.org
AS Gels, BHTHF NIMBA-Stabilized - Citeseer
Alkali metals have long been used in synthetic chemistry as reducing agents, but their pyrophoric nature has often prevented their use in larger-scale reactions. Alkali metals react …
Number of citations: 2 citeseerx.ist.psu.edu

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